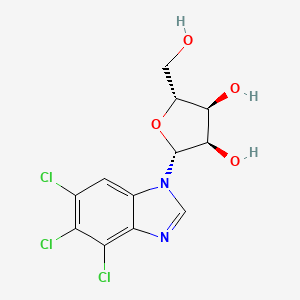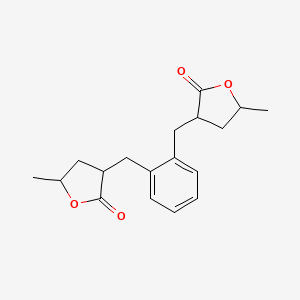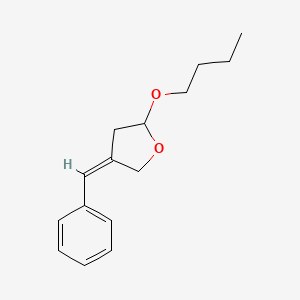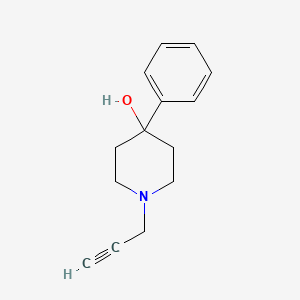![molecular formula C6H8N4O6S2 B12918069 (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid is a complex organic compound that features a thiadiazole ring and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfamoyl group is then introduced via sulfonation reactions. The final step involves the coupling of the thiadiazole derivative with butanedioic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Applications De Recherche Scientifique
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and thiadiazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid
- (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]pentanedioic acid
Uniqueness
Compared to similar compounds, (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid stands out due to its specific combination of functional groups and molecular structure
Propriétés
Formule moléculaire |
C6H8N4O6S2 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8N4O6S2/c7-18(15,16)6-10-9-5(17-6)8-2(4(13)14)1-3(11)12/h2H,1H2,(H,8,9)(H,11,12)(H,13,14)(H2,7,15,16)/t2-/m0/s1 |
Clé InChI |
HWJDPPYLWOQIAL-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
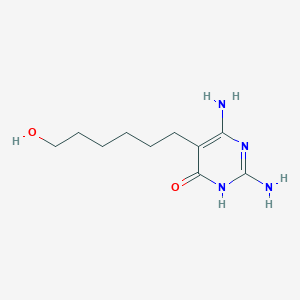
![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


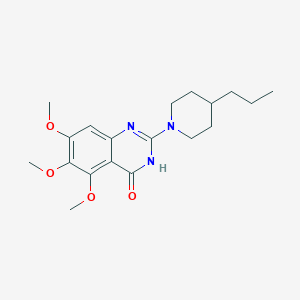
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
